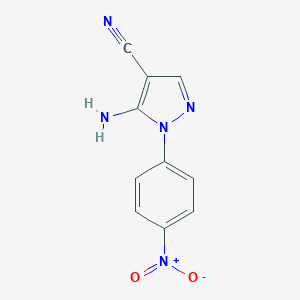

5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile

Übersicht

Beschreibung

5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a nitrophenyl group, and a carbonitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 4-nitrophenylhydrazine with ethyl cyanoacetate under basic conditions, followed by cyclization and subsequent functional group modifications. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group, leading to the formation of diamino derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, diamino derivatives, and various substituted pyrazole derivatives, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:

Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Materials Science: The compound’s unique structural features make it suitable for use in the development of novel materials, such as organic semiconductors and photovoltaic materials.

Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and nitro groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound can participate in redox reactions, affecting cellular redox balance and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.

5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-methyl: Similar structure but with a methyl group instead of a carbonitrile group.

5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-ethyl: Similar structure but with an ethyl group instead of a carbonitrile group.

Uniqueness

The presence of the carbonitrile group in 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile imparts unique chemical reactivity and biological activity compared to its analogs. This functional group allows for additional synthetic modifications and interactions with biological targets, making it a versatile compound for various applications .

Biologische Aktivität

5-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile (CAS No. 5394-41-2) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications.

Synthesis

The synthesis of this compound typically involves a Michael-type addition reaction. The compound can be synthesized from (ethoxymethylene)malononitrile and substituted aryl hydrazines, yielding good to excellent results under mild conditions. The regioselectivity of the reaction is notable, producing the desired pyrazole derivatives without the formation of isomers .

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines:

- Inhibition of Cancer Cell Proliferation : The compound has shown promising activity against HeLa (cervical cancer) and HepG2 (liver cancer) cells, with growth inhibition percentages of 54.25% and 38.44%, respectively .

- Mechanism of Action : Some derivatives act as inhibitors of key kinases involved in cancer signaling pathways, such as MK2, which is implicated in inflammatory responses and tumor progression .

Anti-inflammatory Activity

The compound's anti-inflammatory properties have also been investigated. It has been reported to inhibit the release of pro-inflammatory cytokines like TNF-alpha in vitro, suggesting its potential use in treating inflammatory diseases .

Insecticidal Activity

In addition to its medicinal properties, this compound has exhibited insecticidal activity against a broad spectrum of pests. Bioassays indicate that it possesses excellent efficacy against various agricultural pests, making it a candidate for crop protection applications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. For instance:

- Substituent Effects : The presence of a nitro group at the para position significantly enhances the anticancer activity compared to other substituents .

- Positioning of Functional Groups : Variations in the positioning of amino and cyano groups can lead to different biological profiles, emphasizing the importance of synthetic modifications in developing more potent compounds .

Case Study 1: Anticancer Activity Assessment

A study conducted on various pyrazole derivatives, including this compound, evaluated their effectiveness against triple-negative breast cancer cells (Hs578t). One derivative exhibited an IC50 value of 4.95 µM, indicating significant anticancer potential and warranting further investigation into its mechanism and efficacy in vivo .

Case Study 2: Insecticidal Efficacy

In another study focusing on agricultural applications, this compound was tested against common agricultural pests. The results showed high mortality rates among treated insects, supporting its use as a bioactive agent in pest management strategies .

Eigenschaften

IUPAC Name |

5-amino-1-(4-nitrophenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5O2/c11-5-7-6-13-14(10(7)12)8-1-3-9(4-2-8)15(16)17/h1-4,6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPYCPXMCXWPHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C(C=N2)C#N)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70277262 | |

| Record name | 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5394-41-2 | |

| Record name | 5394-41-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.